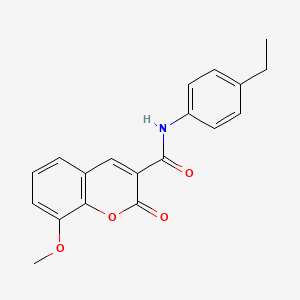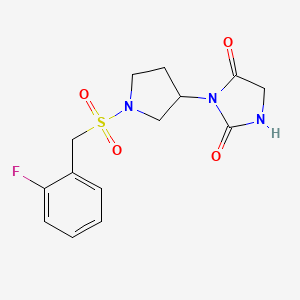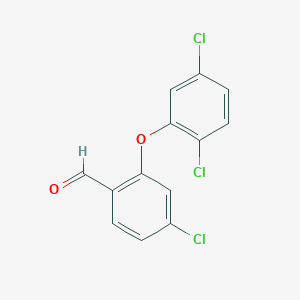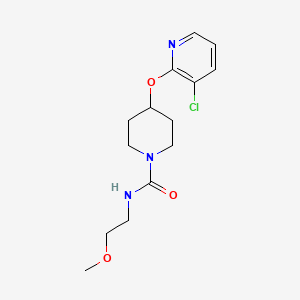
4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine-carboxamide derivatives involves complex organic reactions, highlighting the importance of structure-activity relationships (SAR) in developing novel inhibitors based on the piperidine scaffold. For instance, Bollinger et al. (2015) explored the SAR around piperidine substituents to identify potent and selective inhibitors based on a drug-like scaffold, emphasizing the iterative process of medicinal chemistry efforts in optimizing these compounds (Bollinger et al., 2015).
Molecular Structure Analysis
Understanding the molecular structure is crucial for assessing the potential interactions and activity of the compound. For example, studies on similar compounds have utilized X-ray diffraction and AM1 molecular orbital methods to determine crystal structures and conduct conformational analyses, providing insights into their spatial arrangement and potential binding interactions with biological targets (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are central to its functionality and application in various fields. Research on analogous compounds includes nucleophilic substitutions, ligand binding studies, and the exploration of their potential as inhibitors or ligands for specific receptors, elucidating the compound's versatile chemical behavior and interaction capabilities (Kumar et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are vital for their practical application and handling. Investigations into similar molecules have included the synthesis and characterization of derivatives, highlighting the role of different substituents on the physical properties and stability of these compounds (Dhau et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with various functional groups, stability under different conditions, and potential for further modification, are essential for expanding the utility and application of these compounds. Research has detailed the synthesis, characterization, and reactivity of related molecules, providing a foundation for understanding and manipulating the chemical properties of similar compounds for desired outcomes (Fan et al., 2006).
Wissenschaftliche Forschungsanwendungen
1. Analgesic Activity and Chemical Modification
Research has focused on the modification of related compounds to enhance analgesic activity. A study by Nie et al. (2020) on a similar compound, BCTC, a TRPV1 antagonist, led to the development of analogs with improved pharmacological profiles, which could indicate potential avenues for the modification and use of 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide in pain management (Nie et al., 2020).
2. Antimicrobial Properties
Compounds structurally related to 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide have been investigated for their antimicrobial activities. Patel et al. (2011) synthesized amide derivatives showing modest activity against bacteria and fungi, suggesting potential antimicrobial applications for similar compounds (Patel et al., 2011).
3. Inhibition of Calcitonin Gene-Related Peptide (CGRP) Receptors
Research by Cann et al. (2012) on a potent CGRP receptor antagonist, closely related to the chemical , demonstrated the development of a stereoselective synthesis process. This indicates the potential of similar compounds in inhibiting CGRP receptors, which could have implications in treating conditions like migraines (Cann et al., 2012).
4. Synthesis and Bioactivity in Novel Derivatives
Research into the synthesis of novel derivatives with structures similar to 4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide has been conducted. For instance, Xue Si-jia (2011) explored the synthesis and bioactivity of related compounds, indicating the scope for developing new pharmaceuticals with diverse therapeutic applications (Xue Si-jia, 2011).
Eigenschaften
IUPAC Name |
4-(3-chloropyridin-2-yl)oxy-N-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-10-7-17-14(19)18-8-4-11(5-9-18)21-13-12(15)3-2-6-16-13/h2-3,6,11H,4-5,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFSWLDMNWSRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-chloropyridin-2-yl)oxy)-N-(2-methoxyethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

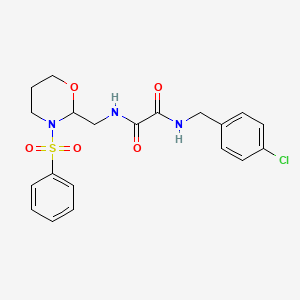
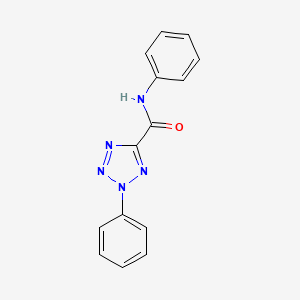
![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)
![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2498853.png)
![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)

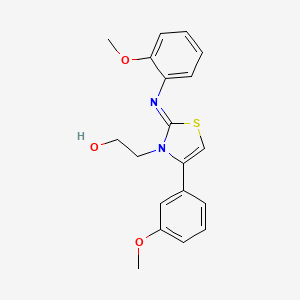
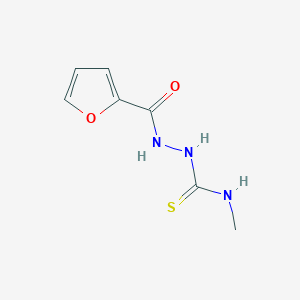

![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)
